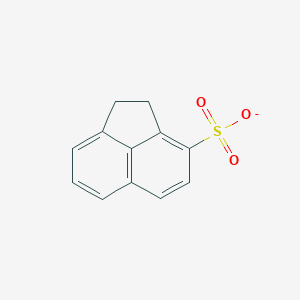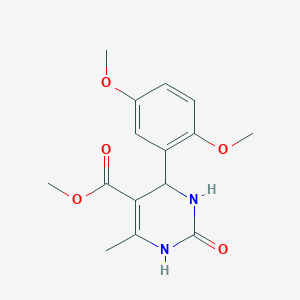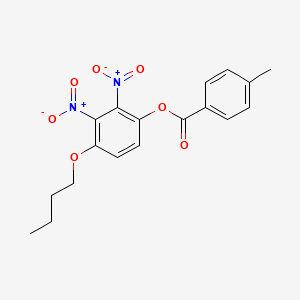![molecular formula C33H27N2+ B11706852 1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)
1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is a complex organic compound that features an indole moiety linked to a triphenylpyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM typically involves the reaction of tryptamine with a triphenylpyridinium precursor. The reaction is often facilitated by the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide : Shares the indole moiety but differs in the attached functional groups.
- 2-(1H-Indol-3-yl)ethanamine : A simpler indole derivative with similar biological activity.
- 1H-Indole-3-carbaldehyde : An oxidation product of the indole moiety with distinct chemical properties.
Uniqueness: 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is unique due to its combination of the indole and triphenylpyridinium structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H27N2+ |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C33H27N2/c1-4-12-25(13-5-1)29-22-32(26-14-6-2-7-15-26)35(33(23-29)27-16-8-3-9-17-27)21-20-28-24-34-31-19-11-10-18-30(28)31/h1-19,22-24,34H,20-21H2/q+1 |
InChI Key |
YRAVRUAVNIDFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)



![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)

![3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706810.png)

![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)


![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)
